molecular formula C9H2Cl4OS B2841249 3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride CAS No. 34576-81-3

3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride

Cat. No.: B2841249
CAS No.: 34576-81-3
M. Wt: 299.97
InChI Key: WCUDMYRHHDXKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C9H2Cl4OS . It is a derivative of benzothiophene, a type of heterocyclic compound .

Scientific Research Applications

Polymer Synthesis and CO2 Adsorption

3,4,6-Trichloro-1-benzothiophene-2-carbonyl chloride is utilized in the synthesis of polymers with high CO2 adsorption capacity. For instance, microporous polymers based on 1,3,5-triazine units, prepared through Friedel-Crafts reactions involving aromatic compounds, exhibit significant CO2 uptakes. These polymers have potential applications in advanced porous carbon materials production without requiring an activation process (Lim, Cha, & Chang, 2012).

Antimicrobial Activity

Another application is in the field of antimicrobial agents. Compounds derived from this compound have been studied for their antibacterial and antifungal properties. These include various 3-substituted quinazolinones, which demonstrate potential as antimicrobial agents (Naganagowda & Petsom, 2011).

Organic Chemistry and Synthesis

In the realm of organic chemistry, this compound is involved in various synthesis processes. For example, its reaction with anthranilic acid in pyridine leads to the formation of 4H-3,1-benzoxazin-4-one, which subsequently reacts with nitrogen nucleophiles to produce diverse 3-substituted quinazolinones. These synthesis processes are fundamental in developing new organic compounds with potential applications in various fields (Naganagowda & Petsom, 2011).

Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives of this compound are explored for their potential medicinal properties. For instance, various synthesized compounds from this chemical have been screened for antimicrobial and analgesic activities, indicating its significance in drug discovery and development (Kumara et al., 2009).

Safety and Hazards

The safety data sheet for a related compound, 1-Benzothiophene-3-carbonyl chloride, indicates that it causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

3,4,6-trichloro-1-benzothiophene-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2Cl4OS/c10-3-1-4(11)6-5(2-3)15-8(7(6)12)9(13)14/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCUDMYRHHDXKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=C2Cl)C(=O)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2Cl4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.